Cas no 740812-23-1 (1-(methylsulfanyl)-5-phenylpentan-2-one)

1-(methylsulfanyl)-5-phenylpentan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(methylsulfanyl)-5-phenylpentan-2-one
- EN300-1124249
- 740812-23-1
- AKOS011987297
-
- インチ: 1S/C12H16OS/c1-14-10-12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3
- InChIKey: HQMZZWXCMAYZSJ-UHFFFAOYSA-N
- ほほえんだ: S(C)CC(CCCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 208.09218630g/mol
- どういたいしつりょう: 208.09218630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
1-(methylsulfanyl)-5-phenylpentan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1124249-10.0g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 10g |
$4052.0 | 2023-06-09 | ||
Enamine | EN300-1124249-0.05g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
Enamine | EN300-1124249-1.0g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 1g |
$943.0 | 2023-06-09 | ||
Enamine | EN300-1124249-0.5g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
Enamine | EN300-1124249-1g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 95% | 1g |
$557.0 | 2023-10-26 | |
Enamine | EN300-1124249-10g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 95% | 10g |
$2393.0 | 2023-10-26 | |
Enamine | EN300-1124249-0.1g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
Enamine | EN300-1124249-5g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 95% | 5g |
$1614.0 | 2023-10-26 | |
Enamine | EN300-1124249-5.0g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 5g |
$2732.0 | 2023-06-09 | ||
Enamine | EN300-1124249-2.5g |
1-(methylsulfanyl)-5-phenylpentan-2-one |
740812-23-1 | 95% | 2.5g |
$1089.0 | 2023-10-26 |
1-(methylsulfanyl)-5-phenylpentan-2-one 関連文献
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
1-(methylsulfanyl)-5-phenylpentan-2-oneに関する追加情報
Chemical Profile of 1-(methylsulfanyl)-5-phenylpentan-2-one (CAS No. 740812-23-1)
1-(methylsulfanyl)-5-phenylpentan-2-one, identified by its unique Chemical Abstracts Service (CAS) number 740812-23-1, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a methylsulfanyl group and a phenyl substituent on a five-carbon backbone, exhibits structural and functional properties that make it a valuable candidate for further study in medicinal chemistry and material science.
The structural framework of 1-(methylsulfanyl)-5-phenylpentan-2-one consists of a ketone functional group at the second carbon atom, with a methylsulfanyl moiety (-SCH₃) attached to the first carbon and a phenyl ring linked to the fifth carbon. This configuration imparts unique electronic and steric properties to the molecule, which can influence its reactivity, solubility, and potential biological activity. The presence of both sulfur and aromatic components suggests possible interactions with biological targets, making it an attractive scaffold for drug discovery initiatives.
In recent years, the exploration of sulfur-containing heterocycles has gained considerable attention due to their diverse pharmacological profiles. Compounds incorporating methylsulfanyl groups have been reported to exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The phenyl ring further enhances the molecule's potential by contributing to hydrophobic interactions and influencing metabolic stability. Together, these features position 1-(methylsulfanyl)-5-phenylpentan-2-one as a promising candidate for further investigation in the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its versatility as a building block in synthetic chemistry. The ketone group provides a reactive site for various transformations, including condensation reactions, oxidation, and reduction processes, while the methylsulfanyl and phenyl groups offer stability and modularity for structural diversification. Such characteristics are highly valued in medicinal chemistry pipelines where rapid access to structurally diverse analogues is essential for optimizing biological activity.
Recent advancements in computational chemistry have enabled more efficient screening of molecular libraries for potential drug candidates. Virtual screening techniques combined with molecular docking studies have been instrumental in identifying promising scaffolds like 1-(methylsulfanyl)-5-phenylpentan-2-one. These methods allow researchers to predict interactions between the compound and biological targets with high precision, thereby accelerating the drug discovery process. Preliminary computational studies suggest that this molecule may interact with enzymes or receptors involved in metabolic pathways relevant to neurological disorders.
Beyond its pharmaceutical applications, 1-(methylsulfanyl)-5-phenylpentan-2-one also shows potential in material science. The combination of aromaticity and sulfur-containing groups can lead to novel polymers or coatings with enhanced thermal stability or catalytic activity. Researchers are exploring its incorporation into advanced materials that could be used in electronics or sustainable chemistry initiatives.
The synthesis of 1-(methylsulfanyl)-5-phenylpentan-2-one presents an intriguing challenge for organic chemists due to its complex functional groups. Traditional synthetic routes may involve multi-step sequences requiring careful control of reaction conditions to prevent unwanted side products. However, recent methodologies employing transition metal catalysis have streamlined some of these processes, making large-scale production more feasible. Advances in green chemistry principles also encourage the development of solvent-free or catalytic systems that minimize environmental impact.
Evaluation of the compound's physicochemical properties is crucial before advancing into biological testing. Parameters such as solubility, melting point, and spectroscopic data provide essential insights into its behavior in different environments. For instance, solubility profiles determine whether the compound can be effectively delivered orally or topically, while spectroscopic data help confirm structural integrity during storage or formulation.
The pharmacokinetic behavior of 1-(methylsulfanyl)-5-phenylpentan-2-one is another area of active investigation. Understanding how the body processes this molecule—its absorption, distribution, metabolism, excretion (ADME)—is critical for assessing its therapeutic potential. Initial pharmacokinetic studies suggest that modifications to the methylsulfanyl or phenyl groups could significantly alter its bioavailability and half-life.
In conclusion,1-(methylsulfanyl)-5-phenylpentan-2-one (CAS No. 740812-23-1) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it an excellent candidate for drug discovery efforts targeting neurological or metabolic disorders. Additionally,the compound's versatility as a synthetic intermediate opens new avenues in material science research, offering hope for innovative solutions to modern challenges.
740812-23-1 (1-(methylsulfanyl)-5-phenylpentan-2-one) 関連製品
- 89838-23-3(1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)-)
- 1105194-38-4(6-(5-methylthiophen-2-yl)-2,3-dihydropyridazin-3-one)
- 1546394-41-5(2-fluoro-3,3-dimethylbutanenitrile)
- 1867512-42-2(methyl (3R)-3-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate)
- 2825011-29-6(6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one)
- 1823669-23-3(4-Hexen-2-ol, 3,5-dimethyl-)
- 1862059-53-7(N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide)
- 2092000-25-2(8-Fluoroquinoline-5-carbonitrile)
- 1558273-81-6(1-(1,4-dimethylcyclohexyl)piperazine)
- 1340041-20-4([(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine)




